4-Fluoropicolinic acid

Overview

Description

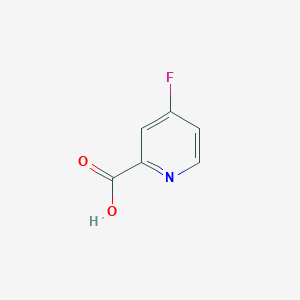

4-Fluoropicolinic acid (4-FP) is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C6H4FNO2. 4-FP is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in various organic reactions. In addition, 4-FP has been studied for its potential use as a therapeutic agent for a variety of diseases.

Scientific Research Applications

Synthesis of Novel Compounds

- Cascade Cyclization for Herbicide Synthesis : The cyclization of fluoroalkyl alkynylimines with primary amines leads to the synthesis of 4-amino-5-fluoropicolinates, showing potential as herbicides. This method provides access to picolinic acids with alkyl or aryl substituents at the 6-position, previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).

Fluorinated Compounds in Medicinal Chemistry

- Fluoroquinolones in Antibacterial Activity : 4-Quinolone-3-carboxylates, including 6-fluoro-7-piperazino-4-quinolones (fluoroquinolones), show significant antibacterial activity against gram-negative bacilli and cocci. These compounds, including norfloxacin and ciprofloxacin, target DNA gyrase, an essential bacterial enzyme (Wolfson & Hooper, 1985).

Drug Synthesis and Molecular Modeling

- Synthesis and Activity of Cholinesterase Inhibitors : New derivatives of 4-fluorobenzoic acid and tetrahydroacridine synthesized for inhibiting cholinesterases. Compounds showed potential as inhibitors of acetyl- and butyrylcholinesterase, with molecular modeling revealing their extended conformation in the active center of these enzymes (Szymański et al., 2012).

Pharmacology and Toxicology

- Pharmacokinetic Studies in Chemotherapy : Studies on fluorouracil (FU) and folinic acid in chemotherapy for colorectal cancer focus on pharmacokinetic follow-up, response, and survival rates. Individual FU dose adjustment based on pharmacokinetic monitoring showed improved response rates and fewer toxicities (Gamelin et al., 2008).

Spectroscopic and Imaging Applications

- Fluorescent Molecular Probes : 4-Substituted 1,8-naphthalimides, specifically fluorescent 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, are sensitive molecular probes for ZnO nanoparticles, showing unusual fluorescence features and applications in spectroscopic characterization (Bekere et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Fluoropicolinic acid, a derivative of Picolinic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain pathogens, making this compound an effective anti-infective and immunomodulator .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport By disrupting the function of ZFPs, this compound may affect various biochemical pathways that rely on these proteins

Pharmacokinetics

It is known that the compound is a pyridine carboxylate metabolite of tryptophan As such, it is likely that it shares some pharmacokinetic properties with other pyridine carboxylates These may include absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability

Result of Action

The result of this compound’s action is the inhibition of certain processes crucial for the survival and replication of pathogens. This makes it an effective anti-infective and immunomodulator . It has been shown to be anti-viral in vitro and in vivo , suggesting that it could be used to treat various viral infections.

Biochemical Analysis

Biochemical Properties

4-Fluoropicolinic acid plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds such as drugs and pesticides . It interacts with various enzymes and proteins, including those involved in acid-base neutralization reactions, leading to the formation of salts . The nature of these interactions often involves the carboxylic acid group of this compound forming ionic bonds with basic amino acid residues in proteins, thereby influencing the protein’s structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the fluorine atom in this compound can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs such as the liver and kidneys . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of fluorinated aromatic compounds. It interacts with enzymes such as phenol hydroxylase, which catalyzes the conversion of this compound into other metabolites . These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name |

4-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJINJNLDNIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592834 | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-78-4 | |

| Record name | 4-Fluoro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)